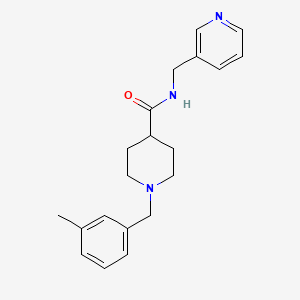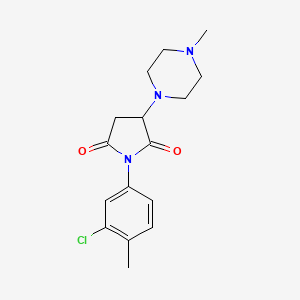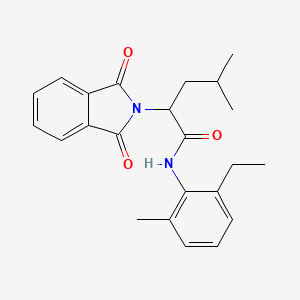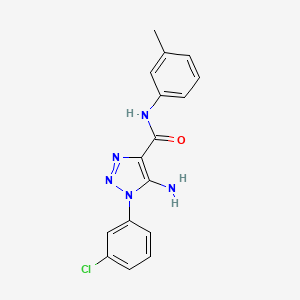
1-(3-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, also known as MP-10, is a synthetic compound that has been widely used in scientific research. MP-10 has been shown to have potential therapeutic applications in the treatment of various diseases, including Parkinson's disease, depression, and addiction.
Mechanism of Action
The exact mechanism of action of 1-(3-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that this compound may act as a dopamine D3 receptor antagonist, which could explain its neuroprotective and antidepressant effects. This compound has also been shown to modulate the activity of the brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which could explain its potential therapeutic effects in Parkinson's disease and addiction. This compound has also been shown to increase the expression of BDNF, which could contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-(3-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been extensively studied, which means that there is a large body of literature on its properties and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(3-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide. One area of research could be to further investigate its mechanism of action, which could provide insights into its potential therapeutic applications. Another area of research could be to explore its potential as a treatment for other disorders, such as anxiety and schizophrenia. Additionally, future research could focus on developing more potent and selective derivatives of this compound with improved therapeutic properties.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, antidepressant, and anti-addictive effects, making it a promising candidate for the treatment of various disorders. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for other disorders.
Synthesis Methods
The synthesis of 1-(3-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide involves several steps, including the reaction of 3-methylbenzylamine with 3-pyridinecarboxaldehyde to form the intermediate 1-(3-methylbenzyl)-3-pyridinecarboxaldehyde. This intermediate is then reacted with piperidinecarboxylic acid to form this compound. The final product is obtained through a purification process involving recrystallization.
Scientific Research Applications
1-(3-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, which makes it a promising candidate for the treatment of this disorder. This compound has also been shown to have antidepressant effects in animal models of depression and has been suggested as a potential treatment for this disorder. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential as a treatment for addiction.
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-4-2-5-17(12-16)15-23-10-7-19(8-11-23)20(24)22-14-18-6-3-9-21-13-18/h2-6,9,12-13,19H,7-8,10-11,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUXMMSAINONEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015263.png)
![N-cyclopentyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5015271.png)
![6-[(2-{[4-(carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-2-pyridinecarboxylic acid](/img/structure/B5015278.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5015286.png)


![2-(4-bromophenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5015303.png)


![N-{4-[(4-hydroxy-3,5-diisopropylphenyl)amino]phenyl}acetamide](/img/structure/B5015341.png)
![ethyl 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5015342.png)

![5'-ethyl 3'-methyl 2'-amino-2-oxo-6'-phenyl-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5015347.png)
![4-{[(4-bromophenyl)thio]methyl}-N-(4-methoxyphenyl)benzamide](/img/structure/B5015353.png)